molecular formula C8H6FNO4 B1344122 4-Fluoro-2-methyl-5-nitrobenzoic acid CAS No. 64695-92-7

4-Fluoro-2-methyl-5-nitrobenzoic acid

Cat. No. B1344122
CAS RN: 64695-92-7
M. Wt: 199.14 g/mol
InChI Key: IBZJPGGBZMXXCE-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-5-nitrobenzoic acid is a chemical compound with the molecular formula C8H6FNO4 . It has an average mass of 199.136 Da and a monoisotopic mass of 199.028091 Da .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-methyl-5-nitrobenzoic acid consists of a benzene ring substituted with a fluoro group, a methyl group, and a nitro group .


Physical And Chemical Properties Analysis

4-Fluoro-2-methyl-5-nitrobenzoic acid is a solid at room temperature . Its boiling point is between 211-214 degrees Celsius .

Scientific Research Applications

  • Study of Reactions with Substituted Pyridines
    • Scientific Field : Organic Chemistry .
    • Application Summary : 4-Fluoro-2-methyl-5-nitrobenzoic acid has been used to study the reactions of substituted pyridines with the salicyl phosphate dianion .
  • Nitro Compounds
    • Scientific Field : Organic Chemistry .
    • Application Summary : Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
    • Methods of Application : Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase. Mixtures of products are invariably obtained. In contrast, direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .
    • Results or Outcomes : Several polynitrobenzene derivatives have important herbicidal uses .
  • Nitro Compounds
    • Scientific Field : Organic Chemistry .
    • Application Summary : Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
    • Methods of Application : Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase. Mixtures of products are invariably obtained. In contrast, direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .
    • Results or Outcomes : Several polynitrobenzene derivatives have important herbicidal uses .

Safety And Hazards

4-Fluoro-2-methyl-5-nitrobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .

properties

IUPAC Name

4-fluoro-2-methyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-4-2-6(9)7(10(13)14)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZJPGGBZMXXCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624642
Record name 4-Fluoro-2-methyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methyl-5-nitrobenzoic acid

CAS RN

64695-92-7
Record name 4-Fluoro-2-methyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-methyl-5-nitrobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A cooled mixture of fuming nitric acid (2.5 mL) and conc. sulfuric acid (25 mL) was slowly added to 4-fluoro-2-methyl-benzoic acid (9 g, 58.3 mmol) at 0° C. under N2 atmosphere over a period of 45 min. Reaction mixture was allowed to stir at 0° C. for 1 h. Starting material consumption was monitored by the TLC. Upon completion of the reaction the reaction mass was poured onto crushed ice and extracted in ethyl acetate (3×100 mL). Combined extract was washed with water, brine solution and dried over anhydrous Na2SO4. The solid obtained was washed with pet ether to afford the pure product 4-fluoro-2-methyl-5-nitro-benzoic acid.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 4-fluoro-2-methylbenzoic acid (32.5 g) in conc. sulfuric acid (50 ml) was added dropwise conc. nitric acid (8.4 ml) at 0° C., and the mixture was stirred at room temperature for 5 hours. The reaction mixture was poured into ice-water (500 ml), and the mixture was extracted with diisopropyl ether (300 ml), and the organic layer was washed with water, and a saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered, concentrated under reduced pressure to give the title compound (40.0 g).
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Wang, J Zhang, Y Dou, M Liang, Y Xie… - Journal of Medicinal …, 2023 - ACS Publications
… 4-Fluoro-2-methyl-5-nitrobenzoic acid (700 mg, 3.52 mmol) was dissolved in SOCl 2 (8 mL, 72.91 mmol) at room temperature. The reaction mixture was stirred for 5 h at 80 C. The …
Number of citations: 3 pubs.acs.org

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